(2-Chloro-3-hydroxyphenyl)boronic acid
Overview
Description
(2-Chloro-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
Chemistry
(2-Chloro-3-hydroxyphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine
In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. This compound can be used to develop inhibitors for enzymes that interact with diol-containing substrates .
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with specific electronic properties. Its ability to undergo various chemical transformations makes it a versatile building block in material science .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used as a reagent in the suzuki-miyaura coupling reactions , suggesting that its bioavailability is likely dependent on the specific conditions of the reaction.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds . It’s also used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the reaction environment . The rate of the Suzuki-Miyaura coupling reaction, in which the compound is involved, is considerably accelerated at physiological pH . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 2-chloro-3-hydroxybenzene using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation of the hydroxyl group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain contexts.
3-Hydroxyphenylboronic Acid: Similar but lacks the chlorine substituent, affecting its reactivity and applications.
2-Chlorophenylboronic Acid: Lacks the hydroxyl group, which can influence its chemical behavior and applications.
Uniqueness
(2-Chloro-3-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. These functional groups provide additional sites for chemical modification and influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-chloro-3-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXYVKGHSCGXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668957 | |
Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854778-29-3 | |
Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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